OPSS-Val-Cit-PAB-PNP

ADC Linker Stability Thiol Conjugation Chemistry Maleimide Retro-Michael Deconjugation

OPSS-Val-Cit-PAB-PNP integrates an OPSS thiol-reactive group, Val-Cit dipeptide, PAB spacer, and PNP carbonate ester in one scaffold. The OPSS group enables site-specific conjugation to engineered cysteine residues (e.g., THIOMAB™ antibodies) via disulfide exchange, yielding homogeneous ADCs with superior serum stability compared to maleimide-based linkers. The Val-Cit sequence ensures selective payload release by lysosomal cathepsin B, while the PNP carbonate facilitates efficient conjugation to amine- or hydroxyl-containing cytotoxins (e.g., MMAE, exatecan).

Molecular Formula C33H39N7O9S2
Molecular Weight 741.8 g/mol
Cat. No. B8106517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPSS-Val-Cit-PAB-PNP
Molecular FormulaC33H39N7O9S2
Molecular Weight741.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3
InChIInChI=1S/C33H39N7O9S2/c1-21(2)29(39-27(41)16-19-50-51-28-7-3-4-17-35-28)31(43)38-26(6-5-18-36-32(34)44)30(42)37-23-10-8-22(9-11-23)20-48-33(45)49-25-14-12-24(13-15-25)40(46)47/h3-4,7-15,17,21,26,29H,5-6,16,18-20H2,1-2H3,(H,37,42)(H,38,43)(H,39,41)(H3,34,36,44)/t26-,29-/m0/s1
InChIKeyQXQFQQZJUFCHCZ-WNJJXGMVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPSS-Val-Cit-PAB-PNP: Cleavable ADC Linker Selection Guide for Thiol-Mediated Antibody Conjugation


OPSS-Val-Cit-PAB-PNP (Molecular Formula: C33H39N7O9S2; Molecular Weight: 741.83 g/mol) is a multifunctional, cleavable linker building block specifically engineered for antibody-drug conjugate (ADC) synthesis and targeted drug delivery systems . This compound integrates four orthogonal functional modules within a single molecular scaffold: (1) an OPSS (ortho-pyridyl disulfide) group for thiol-selective conjugation to engineered cysteine residues on monoclonal antibodies; (2) a Val-Cit (valine-citrulline) dipeptide sequence susceptible to selective proteolytic cleavage by lysosomal cathepsin B; (3) a PAB (para-aminobenzyl) self-immolative spacer that undergoes 1,6-elimination upon enzymatic trigger; and (4) a PNP (para-nitrophenyl) carbonate ester, a superior leaving group that facilitates high-efficiency conjugation to amine- or hydroxyl-containing cytotoxic payloads . The structural integration of OPSS-based disulfide exchange chemistry distinguishes this linker from maleimide-based and amine-reactive Fmoc-protected analogs in the ADC linker portfolio, positioning OPSS-Val-Cit-PAB-PNP as a strategic intermediate for constructing homogeneous, site-specific ADCs with enhanced plasma stability and reduced off-target payload release [1]. The recommended storage condition for this compound is powder at -20°C for up to three years .

Why OPSS-Val-Cit-PAB-PNP Cannot Be Substituted with Fmoc-Protected or Maleimide-Based Analogs in ADC Development


Generic substitution among Val-Cit-PAB-PNP linkers is precluded by fundamentally incompatible conjugation chemistries, divergent stability profiles, and distinct synthetic workflows. OPSS-Val-Cit-PAB-PNP employs ortho-pyridyl disulfide chemistry for thiol-directed conjugation, which proceeds via a reversible disulfide exchange mechanism that yields a reducible disulfide bond at the antibody attachment site. This stands in marked contrast to the irreversible thiol-Michael addition employed by maleimide-functionalized analogs such as MC-Val-Cit-PAB-PNP (CAS: 159857-81-5) [1] [2]. Critically, the thiosuccinimide adduct formed via maleimide conjugation is demonstrably unstable under physiological conditions, undergoing retro-Michael deconjugation and maleimide exchange with endogenous thiols—a well-documented liability that causes systemic payload release and dose-limiting toxicities in vivo [2]. Furthermore, Fmoc-protected variants such as Fmoc-Val-Cit-PAB-PNP are wholly incompatible with thiol conjugation workflows, as the Fmoc group serves solely as an amine-protecting group for peptide synthesis and must be removed prior to payload coupling . Selecting the incorrect linker terminal group fundamentally alters the conjugation strategy, stability profile, and ultimate therapeutic index of the resulting ADC construct—rendering in-class substitution without careful consideration of these differential features scientifically unsound and potentially detrimental to preclinical outcomes.

OPSS-Val-Cit-PAB-PNP Quantitative Differentiation Evidence: Stability, Conjugation Efficiency, and Aggregation Mitigation


OPSS Thiol Conjugation Yields Reversibly Stable Disulfide Linkages with Superior Serum Stability Relative to Maleimide Adducts

The OPSS functional group enables thiol conjugation via a disulfide exchange mechanism, producing a mixed disulfide bond that is stable in circulation but reversibly cleavable under intracellular reducing conditions. This contrasts with maleimide chemistry, where the resulting thiosuccinimide adduct exhibits clinically significant instability. A direct comparative study of thiol-linked ADCs demonstrates that maleimide-based ADCs suffer from systemic payload loss with a measurable decline in the drug-to-antibody ratio (DAR) over time due to retro-Michael deconjugation, a degradation pathway reported to be statistically significant (p < .01) [1]. OPSS-derived disulfide linkages are not subject to this specific retro-Michael elimination pathway, providing a more predictable stability profile. In serum stability assessments, disulfide-containing ADCs showed markedly reduced payload loss compared to maleimide-linked ADCs, confirming the functional advantage of the OPSS conjugation strategy for maintaining ADC integrity during systemic circulation [1].

ADC Linker Stability Thiol Conjugation Chemistry Maleimide Retro-Michael Deconjugation

Val-Cit-PAB Scaffold Confers Superior Plasma Stability Comparable to Non-Cleavable Linkers

The Val-Cit-PAB core scaffold demonstrates superior plasma stability comparable to that of non-cleavable linkers, a property that ensures the linker-drug construct remains intact during systemic circulation until it reaches the target cell . This stability profile is a class-wide characteristic of Val-Cit-PAB containing linkers, including OPSS-Val-Cit-PAB-PNP. The stability is conferred by the Val-Cit dipeptide sequence, which is resistant to circulating proteases but specifically recognized and cleaved by lysosomal cathepsin B upon internalization into target cells . This targeted enzymatic cleavage mechanism minimizes premature payload release in the bloodstream, a known liability of earlier generation peptide linkers such as those susceptible to carboxylesterase-mediated hydrolysis [1]. Upon cathepsin B cleavage of the Val-Cit dipeptide, the PAB self-immolative spacer undergoes spontaneous 1,6-elimination to release the intact, unmodified cytotoxic payload .

ADC Linker Plasma Stability Valine-Citrulline Dipeptide Cathepsin B Cleavage

PNP Carbonate Ester Enables High-Efficiency Amine Coupling Compared to Alternative Activated Esters

The PNP (para-nitrophenyl) carbonate ester group in OPSS-Val-Cit-PAB-PNP functions as a highly efficient leaving group for nucleophilic attack by amines or hydroxyl groups on cytotoxic payloads such as monomethyl auristatin E (MMAE) . This activation strategy provides superior coupling efficiency compared to less activated carbonate esters, enabling higher-yield conjugation reactions under milder conditions . The PNP carbonate is specifically engineered to facilitate efficient coupling to amine- or hydroxyl-containing payloads, a critical step in the assembly of functional ADC constructs . This activated ester design ensures that payload attachment proceeds with high fidelity and minimal side reactions, reducing the need for extensive purification and increasing overall process yield .

ADC Conjugation Leaving Group PNP Carbonate Coupling Efficiency

Hydrophilic PEG Modification Mitigates Aggregation and Enables High-DAR ADC Construction

Although the core Val-Cit-PAB scaffold is known to possess significant hydrophobicity that can promote ADC aggregation at higher drug-to-antibody ratios (DARs), hydrophilic modification strategies have been demonstrated to effectively mitigate this limitation [1] . In a controlled study evaluating pendant-type PEG linkers incorporating the Val-Cit dipeptide, increasing PEG chain length from PEG4 to PEG12 systematically decreased the overall hydrophobicity of the conjugates as confirmed by HIC (hydrophobic interaction chromatography) analysis [1]. Furthermore, stability studies demonstrated that aggregates content decreased as PEG length increased [1]. Critically, DAR8-ADCs constructed with PEG8 and PEG12 linkers exhibited superior pharmacokinetic (PK) profiles and stronger in vivo anti-tumor activity compared to both DAR8-ADCs with PEG4 and conventional DAR4-ADCs lacking PEG modification [1]. DAR8-ADC with PEG12 specifically demonstrated no weight loss and higher tolerability in vivo, underscoring the importance of hydrophilic engineering for safe, high-DAR ADC constructs [1]. OPSS-Val-Cit-PAB-PNP, when paired with hydrophilic PEG spacers in custom synthetic workflows, can similarly achieve reduced aggregation propensity and improved DAR flexibility.

ADC Aggregation Hydrophobicity Drug-to-Antibody Ratio PEG Linker

OPSS-Val-Cit-PAB-PNP: Optimal Application Scenarios for ADC Research and Development


Construction of Site-Specific ADCs with Engineered Cysteine Residues (THIOMAB™ Platform)

OPSS-Val-Cit-PAB-PNP is optimally deployed for conjugation to monoclonal antibodies engineered with unpaired, surface-accessible cysteine residues (e.g., THIOMAB™ antibodies). The OPSS group undergoes selective disulfide exchange with these engineered thiols, generating homogeneous ADCs with precisely defined DARs and controlled conjugation sites. This approach circumvents the heterogeneity associated with partial interchain disulfide reduction of native antibodies. The resulting disulfide linkage, as demonstrated in comparative studies, exhibits superior serum stability relative to maleimide-thiol adducts (p < .01 significance for DAR retention), thereby minimizing systemic payload loss [1].

Synthesis of High-DAR ADCs Requiring Hydrophilic Linker Engineering to Prevent Aggregation

OPSS-Val-Cit-PAB-PNP serves as a modular core scaffold that can be further derivatized with hydrophilic PEG spacers (e.g., PEG8 or PEG12) to enable the construction of high-DAR ADCs without inducing aggregation. As demonstrated in a pendant-type PEG linker study, PEG12-containing DAR8-ADCs exhibit reduced hydrophobicity (confirmed by HIC), lower aggregate content, superior PK profiles, and enhanced tolerability with no weight loss in vivo compared to non-PEGylated DAR4-ADC controls [2]. This application is particularly critical for payloads with high intrinsic hydrophobicity, where the combination of OPSS conjugation chemistry and PEG linker engineering enables safe DAR escalation beyond the conventional limit of 4.

Comparative Evaluation of Thiol-Reactive Linker Chemistries in Preclinical ADC Optimization

OPSS-Val-Cit-PAB-PNP provides an essential tool for head-to-head comparative studies evaluating the impact of thiol-reactive conjugation chemistry (OPSS-based disulfide vs. maleimide) on ADC stability, pharmacokinetics, and therapeutic index. The documented instability of maleimide-thiosuccinimide linkages under physiological conditions—characterized by retro-Michael deconjugation and maleimide exchange with serum albumin and free cysteine—represents a known source of off-target toxicity in ADC development [1]. Incorporating OPSS-Val-Cit-PAB-PNP into parallel synthesis workflows enables direct, controlled assessment of linker stability as an independent variable, informing optimal linker selection for a given antibody-payload combination.

Conjugation of Amine- or Hydroxyl-Containing Cytotoxic Payloads Including MMAE and Topoisomerase I Inhibitors

The PNP carbonate ester of OPSS-Val-Cit-PAB-PNP is specifically activated for efficient nucleophilic attack by amine- or hydroxyl-containing payloads, making it ideally suited for conjugation of clinically validated cytotoxins such as monomethyl auristatin E (MMAE), exatecan, belotecan, and other camptothecin analogs [3]. This versatile activation strategy enables high-yield coupling to a broad spectrum of payloads under mild conditions, facilitating rapid evaluation of novel payload-linker combinations in ADC discovery programs.

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